[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl](methyl)amine dihydrochloride
Overview
Description
This compound is a derivative of pyrazole, which is an organic compound with the formula (CH3C)2CHN2H . It contains two methyl substituents and is unsymmetrical, but its corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .
Synthesis Analysis
The synthesis of this compound has been reconsidered in the preparation of zolazepam . The previous report for the preparation of this compound consists of acylation of 5-chloro-1,3-dimethylpyrazole (prepared from chlorination of 1,3-dimethyl-5-pyrazolone) by 2-fluorobenzoyl chloride . Herein, the preparation of this compound via chlorination of (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone, which was prepared by acylation of 1,3-dimethyl-5-pyrazolone by 2-fluorobenzoyl chloride, is investigated .Molecular Structure Analysis
The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry . It is a white solid that dissolves well in polar organic solvents .Chemical Reactions Analysis
The overall procedure for pyrazolodiazepinone synthesis such as zolazepam was synthesized via methyl amination of this compound, acylation of the produced amino ketone by bromoacetyl bromide, conversion of bromoacetamide derivative to the azidoacetamide, catalytic hydrogenation of the azidoacetamide derivative and cyclization to the diazepinones .Physical And Chemical Properties Analysis
The compound appears as a colorless to light yellow crystal or crystalline powder . It is soluble in some polar organic solvents such as chloroform, dichloromethane, and alcohol solvents, but insoluble in water . It is stable under normal temperature and pressure .Scientific Research Applications
Application
This compound is used as a key intermediate in the synthesis of zolazepam , a tranquilizer used for wild animals, such as gorillas and polar bears .
Method
The synthesis of this compound has been reconsidered . The previous report for the preparation of this compound consists of acylation of 5-chloro-1,3-dimethylpyrazole (prepared from chlorination of 1,3-dimethyl-5-pyrazolone) by 2-fluorobenzoyl chloride . The new method involves the preparation of this compound via chlorination of (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone, which was prepared by acylation of 1,3-dimethyl-5-pyrazolone by 2-fluorobenzoyl chloride .
Results
Different aspects of each step (reaction conditions, side products, and workup procedure) were considered and the products and side products were characterized via 1H NMR, 13C NMR, and GC-MS techniques .
Pyrazole Scaffold
Application
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
Method
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
Results
Pyrazoles have shown a number of noteworthy biological properties including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal activities .
Imidazole Scaffold
Application
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Method
The synthesis of imidazole derivatives can be achieved through various strategies, including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .
Results
Imidazole derivatives have shown a number of noteworthy biological properties, including those that are antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal .
1,3-Diazole Scaffold
Application
1,3-Diazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Method
The synthesis of 1,3-diazole derivatives can be achieved through various strategies, including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .
Results
1,3-Diazole derivatives have shown a number of noteworthy biological properties, including those that are antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal .
Safety And Hazards
Future Directions
The synthesis of this compound as a key intermediate in the preparation of zolazepam has been reconsidered . Different aspects of each step (reaction conditions, side products, and workup procedure) were considered and the products and side products were characterized via 1H NMR, 13C NMR, and GC-MS techniques . This suggests that there is ongoing research into improving the synthesis process of this compound, which could lead to more efficient production methods in the future.
properties
IUPAC Name |
1-(5-chloro-1,3-dimethylpyrazol-4-yl)-N-methylmethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClN3.2ClH/c1-5-6(4-9-2)7(8)11(3)10-5;;/h9H,4H2,1-3H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVLROTUJCZCPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1CNC)Cl)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl](methyl)amine dihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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